![molecular formula C17H17N3O2 B10884858 (3E)-N-phenyl-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide](/img/structure/B10884858.png)
(3E)-N-phenyl-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Benzoylhydrazono)-N~1~-phenylbutanamide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-benzoylhydrazono)-N~1~-phenylbutanamide can be achieved through various methods. One common approach involves the reaction of benzoyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which is then further reacted to form the final product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using green chemistry principles. For instance, the ball-milling technique has shown great potential in preparing compounds in solid state with high purity and yield. This environmentally friendly technique is carried out in the absence of solvent, making it both efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzoylhydrazono)-N~1~-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazones. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3-(2-Benzoylhydrazono)-N~1~-phenylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-benzoylhydrazono)-N~1~-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(2-Benzoylhydrazono)-N-(pyridin-2-yl)butanamide
- 3-(2-Benzoylhydrazono)-N-(pyridin-3-yl)butanamide
- 3-(2-Benzoylhydrazono)-N-(pyridin-4-yl)butanamide
Uniqueness
What sets 3-(2-benzoylhydrazono)-N~1~-phenylbutanamide apart from these similar compounds is its unique structural features and specific biological activities. Its phenyl group provides distinct chemical properties and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[(E)-(4-anilino-4-oxobutan-2-ylidene)amino]benzamide |
InChI |
InChI=1S/C17H17N3O2/c1-13(12-16(21)18-15-10-6-3-7-11-15)19-20-17(22)14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,18,21)(H,20,22)/b19-13+ |
InChI Key |
QQPHGSJFMVKRTG-CPNJWEJPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/CC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10884780.png)
![2,6-Dimethyl-4-[1-(3-phenoxybenzyl)piperidin-4-yl]morpholine](/img/structure/B10884782.png)
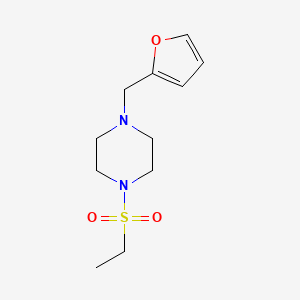

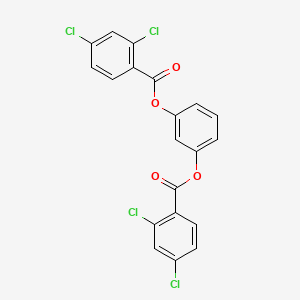
![Naphthalen-1-yl[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884829.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylsulfonyl)piperazine](/img/structure/B10884832.png)
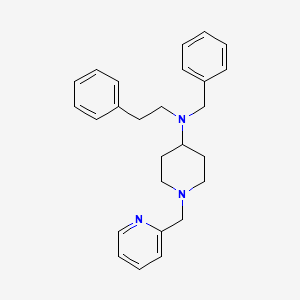
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(pyridin-2-yl)ethanamine](/img/structure/B10884843.png)
![N-(6-nitro-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B10884850.png)
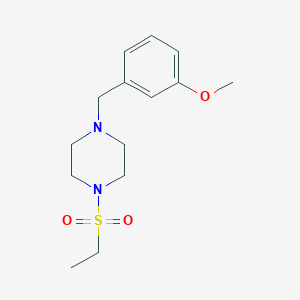
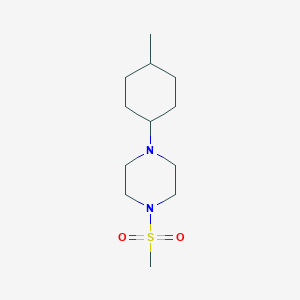
![(3E)-3-{(2E)-[(5-methylfuran-2-yl)methylidene]hydrazinylidene}-5-phenyl-4,5-dihydro-3H-pyrazole](/img/structure/B10884867.png)
![2-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10884874.png)
